(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol
Overview
Description
(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C16H15ClN4O3 and its molecular weight is 346.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.0832680 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Structural Analysis
One significant area of research involves the docking studies and crystal structure analysis of tetrazole derivatives. These studies aim to understand the orientation and interaction of molecules within the active site of enzymes, such as the cyclooxygenase-2 enzyme, and their potential as COX-2 inhibitors. For example, Al-Hourani et al. (2015) have determined the structures of related tetrazole derivatives through X-ray crystallography, highlighting the planarity of tetrazole rings and their potential interactions in biological systems (Al-Hourani et al., 2015).
Photogeneration and Reactivity
Research by Protti et al. (2004) explored the photochemistry of chlorophenol derivatives, providing insight into the generation of cations and their reactivity with pi nucleophiles, which could be relevant for the synthesis and application of similar compounds (Protti et al., 2004).
Quantum Chemical Calculations and Biological Effects
Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a closely related compound, providing valuable data on its molecular structure, spectroscopic data, and potential biological effects. These studies offer insights into the electronic and molecular properties that could influence the scientific applications of "(4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}-3-methoxyphenyl)methanol" (Viji et al., 2020).
Synthesis and Antimicrobial Agents
Research on the synthesis of formazans from Mannich bases of thiadiazole derivatives, as conducted by Sah et al. (2014), showcases the potential antimicrobial applications of related compounds. This research area could provide a foundation for exploring the antimicrobial properties of "this compound" (Sah et al., 2014).
Properties
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]-3-methoxyphenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-23-15-8-11(9-22)2-7-14(15)24-10-16-18-19-20-21(16)13-5-3-12(17)4-6-13/h2-8,22H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFSUDXWEUYDPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=NN=NN2C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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